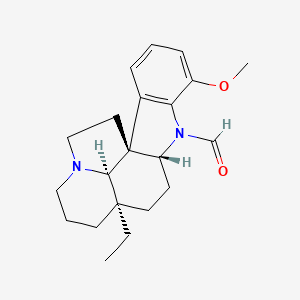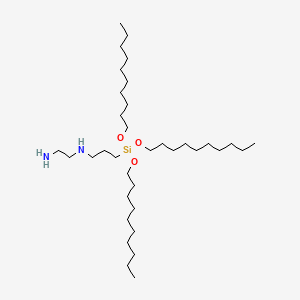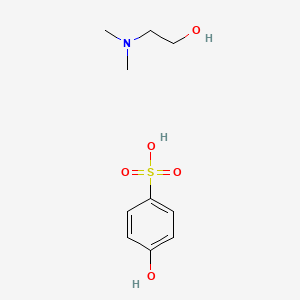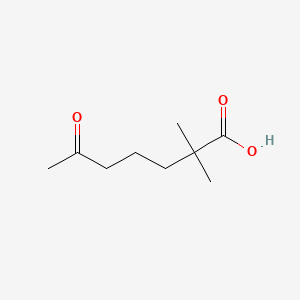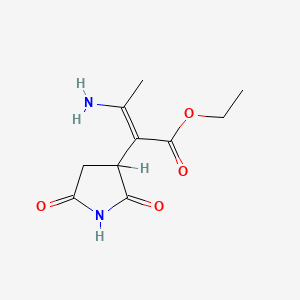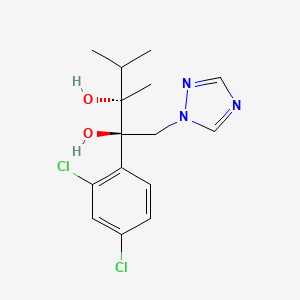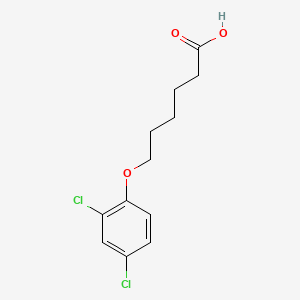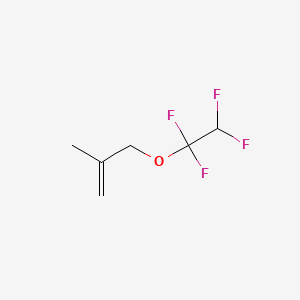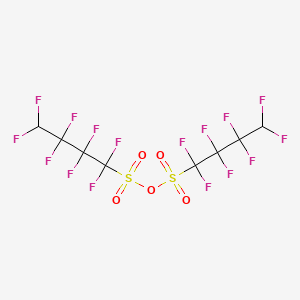
1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride is a fluorinated organic compound with the molecular formula C4H2F8O3S. This compound is known for its high thermal and chemical stability, making it a valuable substance in various industrial applications. It is a derivative of octafluorobutane, where the hydrogen atoms are replaced by fluorine atoms, and it contains a sulfonic anhydride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride can be synthesized by reacting octafluorobutane with a sulfonic acid under controlled conditions. The typical preparation involves mixing octafluorobutane and sulfonic acid in a specific ratio, followed by heating the mixture to facilitate the reaction. After the reaction is complete, the mixture is cooled, and the product is crystallized, filtered, and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced equipment and techniques helps in maintaining the desired reaction conditions and efficient separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonic anhydride group is replaced by other nucleophiles.
Hydrolysis: The sulfonic anhydride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: While the fluorinated backbone is highly stable, the sulfonic anhydride group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically requires the presence of water or aqueous solutions under acidic or basic conditions.
Oxidizing and Reducing Agents: Specific oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used depending on the desired reaction.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.
Oxidation and Reduction Products: These reactions yield different oxidation states of the sulfonic group.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a labeling agent in biological assays.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride involves its reactivity with various nucleophiles and its ability to undergo hydrolysis. The sulfonic anhydride group is highly reactive, allowing it to form stable bonds with nucleophiles, leading to the formation of substituted products. The fluorinated backbone provides thermal and chemical stability, making the compound resistant to degradation under harsh conditions.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4-Octafluorobutane: This compound is similar in structure but lacks the sulfonic anhydride group.
1H,4H-Octafluorobutane: Another fluorinated butane derivative with different hydrogen and fluorine atom arrangements.
1H,4H-Perfluorobutane: A fully fluorinated butane compound without any additional functional groups.
Uniqueness: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride is unique due to the presence of the sulfonic anhydride group, which imparts distinct reactivity and functional properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
CAS No. |
93894-55-4 |
|---|---|
Molecular Formula |
C8H2F16O5S2 |
Molecular Weight |
546.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluorobutylsulfonyl 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonate |
InChI |
InChI=1S/C8H2F16O5S2/c9-1(10)3(13,14)5(17,18)7(21,22)30(25,26)29-31(27,28)8(23,24)6(19,20)4(15,16)2(11)12/h1-2H |
InChI Key |
PKXOFTHSSGMAGM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
